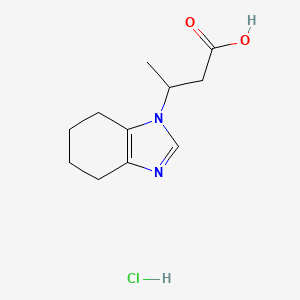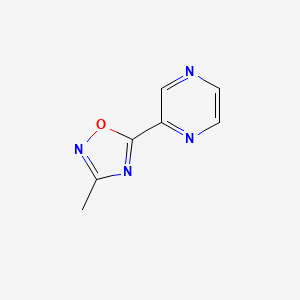
3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride, also known as TBOA, is a chemical compound used in scientific research. TBOA is a selective blocker of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate in the brain. This compound has been studied for its potential use in the treatment of neurological disorders such as epilepsy and stroke.
Scientific Research Applications
Synthesis and Biological Activity
Urease Inhibition
Novel indole-based hybrid oxadiazole scaffolds, including derivatives similar to 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride, were synthesized and evaluated for their urease inhibitory potential. These compounds demonstrated significant potency against the urease enzyme, indicating potential therapeutic applications in drug design programs aimed at treating diseases related to urease activity (Nazir et al., 2018).
Antimicrobial and Antioxidant Properties
Research has also been conducted on the synthesis of compounds with structural similarities to this compound, focusing on their antimicrobial and antioxidant activities. These studies provide insights into the potential for developing new therapeutic agents based on such molecular frameworks (Dovbnya et al., 2022).
Material Science and Sensor Technology
Luminescent Sensors
Imidazole derivatives have been explored for their applications as luminescent sensors for detecting cyanide and mercury ions. These compounds, related in structure to this compound, show promise in environmental monitoring and safety applications due to their high sensitivity and selectivity (Emandi et al., 2018).
Coordination Polymers
Studies on coordination polymers doped with transition metals have investigated the effects of ligand modifications, including those related to this compound. These materials have potential applications in catalysis, magnetic materials, and luminescence (Song et al., 2009).
Biochemical Analysis
Biochemical Properties
Similar compounds in the indazole family have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to specific receptors, which can influence the function of these biomolecules and alter biochemical reactions .
Cellular Effects
Related indazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific compound and the type of cells involved.
Molecular Mechanism
Similar compounds in the indazole family have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8(6-11(14)15)13-7-12-9-4-2-3-5-10(9)13;/h7-8H,2-6H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTFSKKOCGYPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=NC2=C1CCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2904145.png)
![2-(tert-butyl)-4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2904148.png)






![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2904159.png)


![N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2904163.png)
![N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2904164.png)